CSN5i-3 is classified as a small molecule inhibitor and is identified by the Chemical Abstracts Service number 2375740-98-8. It was developed through a series of optimization steps starting from initial compounds identified in high-throughput screening for CSN inhibitors . The compound is particularly noted for its strong pharmacokinetic profile, making it suitable for further development in therapeutic applications.
The synthesis of CSN5i-3 involved several key steps aimed at enhancing its potency and selectivity. Initially, starting compounds were identified that demonstrated weak inhibitory effects on the COP9 signalosome. Through iterative rounds of chemical modification, researchers optimized the structure to improve binding affinity and pharmacokinetic properties.
Methods and Technical Details:
CSN5i-3's molecular structure reveals a complex arrangement that facilitates its interaction with the CSN5 subunit. The compound features a tetrahydro-imidazoazepinol core, which is crucial for its binding affinity.
Structure Data:
CSN5i-3 primarily functions through its interaction with the COP9 signalosome, inhibiting its catalytic activity.
Reactions and Technical Details:
The mechanism of action for CSN5i-3 involves several biochemical pathways:
CSN5i-3 exhibits several notable physical and chemical properties:
CSN5i-3 has significant potential in scientific research and therapeutic applications:
The CSN serves as a master regulator of CRLs—the largest family of E3 ubiquitin ligases, responsible for ~20% of cellular protein turnover [2]. CRLs are modular complexes comprising:
Table 1: Core Components of Cullin-RING Ligases (CRLs)
Component | Function | Representative Members |
---|---|---|
Cullin scaffold | Structural backbone | CUL1, CUL2, CUL3, CUL4A/B |
Substrate receptor | Target specificity | SKP2, VHL, KEAP1, DDB2 |
RING protein | E2 recruitment & ubiquitin transfer | RBX1, RBX2 |
Adaptor protein | Links cullin to substrate receptors | SKP1, Elongin B/C |
CRL activation requires neddylation—the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit. This modification induces conformational changes that enhance ubiquitin transfer to substrates. The CSN reverses this process through its intrinsic deneddylase activity, catalyzed by its CSN5 subunit [1] [2]. Structural studies reveal the CSN binds neddylated CRLs in a multivalent mode:
CSN5 (also known as JAB1) is the catalytic engine of the CSN complex. Its MPN⁺ (Mpr1-Pad1-N-terminal) domain harbors a conserved JAMM motif (JAB1/MPN/Mov34 metalloenzyme) with a catalytically essential zinc ion [5] [8]. Key functional insights:
Table 2: Functional Domains of CSN5/JAB1
Domain | Structure | Function | Inhibitor Target Site |
---|---|---|---|
MPN⁺ | 8 β-strands + 2 α-helices | Scaffold for JAMM motif | CSN5i-3 binding pocket |
JAMM motif | EXnHXHX10D zinc coordination site | NEDD8 hydrolysis from cullins | Zinc-chelating imidazole |
Ins-1 loop | Flexible β-hairpin | Substrate (NEDD8) recognition | Not directly targeted |
CSN5 is overexpressed in diverse malignancies (e.g., lymphoma, breast, ovarian cancers) and correlates with poor prognosis [5] [6]. Oncogenic mechanisms include:
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